2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride
Description
2-(1H-1,2,4-Triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is a heterocyclic compound featuring a cyclohexane backbone substituted with a carboxylic acid group and a 1,2,4-triazole ring, with a hydrochloride counterion. The 1,2,4-triazole moiety is notable for its electron-rich aromatic structure, enabling diverse biological interactions, including hydrogen bonding and π-π stacking. Its hydrochloride salt form enhances solubility, a critical factor in bioavailability for drug formulations .
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h5-8H,1-4H2,(H,13,14);1H |
InChI Key |
QTCGDEQDDYIJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C=NC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride typically involves the reaction of cyclohexanone with 1H-1,2,4-triazole under specific conditions. One common method involves the nucleophilic substitution of cyclohexanone with 1H-1,2,4-triazole in the presence of a suitable base . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound featuring a cyclohexane ring with carboxylic acid and 1,2,4-triazole ring substitutions. The triazole ring, composed of three nitrogen atoms in a five-membered structure, is known for its various biological activities and uses in medicinal chemistry. This compound has a molecular formula of and a molecular weight of approximately 231.68 g/mol. Research suggests that 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride has notable biological activities and has been studied for its potential antimicrobial and anticancer properties. Its mechanism of action is thought to involve interactions with specific molecular targets, enhanced by the hydrogen bonding capabilities of the triazole ring, which increases binding affinity and selectivity towards biological targets.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is used in scientific research for several applications:
- Antimicrobial Properties Studies explore its potential as an antimicrobial agent.
- Anticancer Properties Research investigates its anticancer capabilities.
- Enzyme and Receptor Interactions It can form stable complexes with enzymes and receptors due to its structural features. This property is crucial for understanding its pharmacological effects and optimizing its use in medicinal chemistry.
- Synthesis The synthesis typically involves cyclization reactions starting from cyclohexanone and hydrazine to form a hydrazone intermediate, which is subsequently cyclized with formic acid to produce the triazole ring. In industrial settings, continuous flow processes may be employed to enhance efficiency and selectivity. These methods often utilize metal-free catalysts under environmentally benign conditions to minimize waste.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives
The position of nitrogen atoms in triazole rings significantly impacts biological activity. For example, 1,2,3-triazole analogs synthesized via click chemistry exhibit carbonic anhydrase-II (CA-II) inhibitory activity, with IC₅₀ values ranging from 0.12 to 1.34 µM in recent studies . In contrast, 1,2,4-triazole derivatives like the target compound may display altered binding affinities due to differences in hydrogen-bonding geometry.
| Triazole Type | CA-II Inhibition (IC₅₀) | Key Structural Feature |
|---|---|---|
| 1,2,3-Triazole | 0.12–1.34 µM | Linear N-atom arrangement |
| 1,2,4-Triazole | Data pending | Angular N-atom arrangement |
Core Structural Modifications: Cyclohexane vs. Indole Derivatives
Pharmacopeial data highlight structurally related 1,2,4-triazole compounds with indole cores, such as 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}-N,N-dimethylethanamine oxide (Entry b in ) . These indole-based analogs differ in lipophilicity and steric bulk compared to the cyclohexane-containing target compound:
The cyclohexane backbone in the target compound likely confers greater metabolic stability compared to indole derivatives, which may undergo oxidative degradation via cytochrome P450 enzymes.
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for oral bioavailability. In contrast, free-base analogs (e.g., Entry d in ) require formulation aids for dissolution .
- Bioactivity: While 1,2,3-triazole derivatives show potent CA-II inhibition, the target compound’s 1,2,4-triazole ring may favor interactions with other targets, such as antifungal enzymes (e.g., lanosterol demethylase), though specific data are lacking in the provided evidence.
Stability and Degradation Profiles
The Pharmacopeial Forum notes that related 1,2,4-triazole compounds (e.g., Entry e) are susceptible to degradation under acidic conditions, forming trimethylethanaminium species . However, the target compound’s cyclohexane-carboxylic acid structure may resist such degradation due to reduced aromatic reactivity. Impurities in the target compound are strictly controlled in the drug substance, with degradation products like benzoic acid excluded from total impurity calculations .
Biological Activity
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, with the chemical formula CHClNO and CAS number 2059917-92-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 231.68 g/mol |
| Molecular Formula | CHClNO |
| Structure | Chemical Structure |
| Melting Point | Not Available |
| Density | Not Available |
Antifungal Activity
Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. In vitro studies have shown that derivatives of triazoles can effectively combat various fungal strains, suggesting that 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride may possess similar activity.
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. A notable study demonstrated that triazole derivatives could disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis . The specific effects of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride on cancer cell lines remain to be fully elucidated but warrant further investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole moiety may facilitate binding to enzymes or receptors involved in crucial metabolic pathways. For example:
- Inhibition of Enzymatic Activity : Triazole compounds can inhibit cytochrome P450 enzymes involved in steroid biosynthesis.
- Disruption of Cellular Processes : By interfering with microtubule formation, these compounds can affect cellular division and lead to cytotoxic effects in rapidly dividing cells.
Case Studies
Several case studies have highlighted the biological implications of triazole-containing compounds:
- Antifungal Efficacy : A study published in the Journal of Medicinal Chemistry reported that triazole derivatives exhibited potent antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .
- Cancer Cell Proliferation : In a study examining various triazole derivatives, it was found that certain compounds significantly inhibited the proliferation of breast cancer cells (MCF-7), with IC50 values as low as 10 μM .
- Microtubule Disruption : Research indicates that triazole compounds can induce multipolar spindles in cancer cells through microtubule disruption, leading to increased cell death rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
